molecular formula C14H16O3 B2600039 5-Methoxyindan-1-ylideneacetic acid ethyl ester CAS No. 21779-34-0

5-Methoxyindan-1-ylideneacetic acid ethyl ester

Cat. No.: B2600039
CAS No.: 21779-34-0
M. Wt: 232.279
InChI Key: CSYXYILSDUPUAF-PKNBQFBNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyindan-1-ylideneacetic acid ethyl ester is an organic compound belonging to the class of indane derivatives This compound is characterized by the presence of a methoxy group attached to the indane ring and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyindan-1-ylideneacetic acid ethyl ester typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-methoxyindane, which can be obtained through the reduction of 5-methoxyindanone using a suitable reducing agent such as sodium borohydride.

    Formation of Indan-1-ylideneacetic Acid: The next step involves the formation of indan-1-ylideneacetic acid by reacting 5-methoxyindane with a suitable acylating agent, such as acetic anhydride, in the presence of a catalyst like pyridine.

    Esterification: Finally, the esterification of indan-1-ylideneacetic acid is carried out by reacting it with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyindan-1-ylideneacetic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed

    Oxidation: Formation of 5-methoxyindan-1-ylideneacetic acid.

    Reduction: Formation of 5-methoxyindan-1-ylideneethanol.

    Substitution: Formation of various substituted indane derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxyindan-1-ylideneacetic acid ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and indane derivatives.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxyindan-1-ylideneacetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindane: A precursor in the synthesis of 5-Methoxyindan-1-ylideneacetic acid ethyl ester.

    Indan-1-ylideneacetic Acid: An intermediate in the synthesis process.

    5-Methoxyindan-1-ylideneethanol: A reduction product of the ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

ethyl (2E)-2-(5-methoxy-2,3-dihydroinden-1-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-3-17-14(15)9-11-5-4-10-8-12(16-2)6-7-13(10)11/h6-9H,3-5H2,1-2H3/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYXYILSDUPUAF-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\CCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.